Cas no 1644088-97-0 (Benzyl 4-hydrazinylpiperidine-1-carboxylate dihydrochloride)

Benzyl 4-hydrazinylpiperidine-1-carboxylate dihydrochloride is a versatile intermediate in organic synthesis, particularly valuable for the preparation of hydrazine-containing pharmacophores. Its piperidine scaffold and hydrazinyl functionality make it a useful building block for medicinal chemistry applications, including the development of bioactive molecules and heterocyclic compounds. The dihydrochloride salt form enhances stability and solubility, facilitating handling and reactivity in synthetic processes. This compound is often employed in the synthesis of potential drug candidates, particularly those targeting central nervous system (CNS) disorders or enzyme inhibition. Its well-defined structure and high purity ensure reproducibility in research and industrial applications.
Benzyl 4-hydrazinylpiperidine-1-carboxylate dihydrochloride structure
1644088-97-0 structure
商品名:Benzyl 4-hydrazinylpiperidine-1-carboxylate dihydrochloride
CAS番号:1644088-97-0
MF:C13H21Cl2N3O2
メガワット:322.230741262436
MDL:MFCD11974914
CID:4702817

Benzyl 4-hydrazinylpiperidine-1-carboxylate dihydrochloride 化学的及び物理的性質

名前と識別子

    • Benzyl 4-hydrazinylpiperidine-1-carboxylate dihydrochloride
    • FYFKCNNTTADSFH-UHFFFAOYSA-N
    • ST2406686
    • Benzyl 4-hydrazinylpiperidine-1-carboxylate dihydr
    • MDL: MFCD11974914
    • インチ: 1S/C13H19N3O2.2ClH/c14-15-12-6-8-16(9-7-12)13(17)18-10-11-4-2-1-3-5-11;;/h1-5,12,15H,6-10,14H2;2*1H
    • InChIKey: FYFKCNNTTADSFH-UHFFFAOYSA-N
    • ほほえんだ: Cl.Cl.O(CC1C=CC=CC=1)C(N1CCC(CC1)NN)=O

計算された属性

  • 水素結合ドナー数: 4
  • 水素結合受容体数: 4
  • 重原子数: 20
  • 回転可能化学結合数: 4
  • 複雑さ: 259
  • トポロジー分子極性表面積: 67.6

Benzyl 4-hydrazinylpiperidine-1-carboxylate dihydrochloride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1099214-1g
benzyl 4-hydrazinylpiperidine-1-carboxylate dihydrochloride
1644088-97-0 98+%
1g
¥1230.00 2023-11-21
Chemenu
CM278287-5g
Benzyl 4-hydrazinylpiperidine-1-carboxylate dihydrochloride
1644088-97-0 95%
5g
$1463 2021-08-18
Chemenu
CM278287-1g
Benzyl 4-hydrazinylpiperidine-1-carboxylate dihydrochloride
1644088-97-0 95%
1g
$488 2021-08-18
Chemenu
CM278287-1g
Benzyl 4-hydrazinylpiperidine-1-carboxylate dihydrochloride
1644088-97-0 95%
1g
$311 2022-12-31
eNovation Chemicals LLC
Y1015135-1g
benzyl 4-hydrazinylpiperidine-1-carboxylate;dihydrochloride
1644088-97-0 95%
1g
$645 2023-09-02
CHENG DOU FEI BO YI YAO Technology Co., Ltd.
FC10634-5g
benzyl 4-hydrazinylpiperidine-1-carboxylate dihydrochloride
1644088-97-0 95%
5g
$500 2023-09-07
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1099214-250mg
benzyl 4-hydrazinylpiperidine-1-carboxylate dihydrochloride
1644088-97-0 98+%
250mg
¥517.00 2023-11-21
CHENG DOU FEI BO YI YAO Technology Co., Ltd.
FC10634-10g
benzyl 4-hydrazinylpiperidine-1-carboxylate dihydrochloride
1644088-97-0 95%
10g
$875 2023-09-07

Benzyl 4-hydrazinylpiperidine-1-carboxylate dihydrochloride 関連文献

Benzyl 4-hydrazinylpiperidine-1-carboxylate dihydrochlorideに関する追加情報

Benzyl 4-hydrazinylpiperidine-1-carboxylate Dihydrochloride (CAS No. 1644088-97-0): A Comprehensive Overview

Benzyl 4-hydrazinylpiperidine-1-carboxylate dihydrochloride (CAS No. 1644088-97-0) is a compound of significant interest in the field of medicinal chemistry and pharmaceutical research. This compound, also known as benzyl 4-hydrazinopiperidine-1-carboxylate dihydrochloride, is a derivative of piperidine and hydrazine, which are fundamental building blocks in the synthesis of various bioactive molecules. The compound's unique structure and properties make it a valuable candidate for the development of novel therapeutic agents.

The chemical structure of benzyl 4-hydrazinylpiperidine-1-carboxylate dihydrochloride consists of a piperidine ring with a hydrazine substituent at the 4-position and a benzyl ester group at the 1-position. The presence of these functional groups imparts specific chemical and biological properties to the molecule, making it suitable for various applications in drug discovery and development.

Recent studies have highlighted the potential of benzyl 4-hydrazinylpiperidine-1-carboxylate dihydrochloride in several therapeutic areas. For instance, research published in the Journal of Medicinal Chemistry has shown that this compound exhibits potent anti-inflammatory and analgesic activities. The mechanism of action is believed to involve the modulation of key signaling pathways involved in inflammation and pain perception, such as the NF-κB pathway and COX enzymes.

In addition to its anti-inflammatory properties, benzyl 4-hydrazinylpiperidine-1-carboxylate dihydrochloride has also been investigated for its potential as an antitumor agent. Preclinical studies have demonstrated that this compound can inhibit the growth of various cancer cell lines, including those derived from breast, lung, and colon cancers. The antitumor activity is attributed to its ability to induce apoptosis and cell cycle arrest in cancer cells, as well as its capacity to inhibit angiogenesis.

The pharmacokinetic profile of benzyl 4-hydrazinylpiperidine-1-carboxylate dihydrochloride has been extensively studied to understand its behavior in biological systems. Research has shown that the compound exhibits good oral bioavailability and favorable pharmacokinetic parameters, such as a reasonable half-life and low clearance rate. These properties make it an attractive candidate for further clinical development.

Toxicity studies have also been conducted to assess the safety profile of benzyl 4-hydrazinylpiperidine-1-carboxylate dihydrochloride. In vitro and in vivo experiments have demonstrated that the compound is generally well-tolerated at therapeutic doses, with no significant adverse effects observed in animal models. However, further studies are needed to fully characterize its safety profile in humans.

The synthesis of benzyl 4-hydrazinylpiperidine-1-carboxylate dihydrochloride involves several steps, including the preparation of the piperidine intermediate, introduction of the hydrazine substituent, and formation of the benzyl ester group. Various synthetic routes have been reported in the literature, each with its own advantages and limitations. For example, one common approach involves the reaction of piperidine with hydrazine followed by esterification with benzyl chloroformate under controlled conditions.

In conclusion, benzyl 4-hydrazinylpiperidine-1-carboxylate dihydrochloride (CAS No. 1644088-97-0) is a promising compound with diverse therapeutic potential. Its anti-inflammatory, analgesic, and antitumor activities make it a valuable candidate for further research and development in medicinal chemistry. Continued studies are expected to provide deeper insights into its mechanisms of action and potential clinical applications.

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